molecular formula C14H15ClN4O3S B2388252 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide CAS No. 28439-15-8

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide

Cat. No.: B2388252
CAS No.: 28439-15-8
M. Wt: 354.81
InChI Key: HKOIQRZZJUDBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide is a sulfonamide-containing acetamide derivative. Its structure comprises:

  • A sulfamoyl bridge linking the acetamide to a 2,6-dimethylpyrimidin-4-yl aromatic ring. This pyrimidine moiety is substituted with methyl groups at positions 2 and 6, enhancing steric and electronic effects.

Properties

IUPAC Name

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-9-7-13(17-10(2)16-9)19-23(21,22)12-5-3-11(4-6-12)18-14(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOIQRZZJUDBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dimethylpyrimidin-4-Amine

The foundational precursor for this compound, 2,6-dimethylpyrimidin-4-amine, is synthesized via nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine. This reaction typically employs aqueous or alcoholic ammonia under elevated temperatures (80–100°C) for 12–24 hours. The mechanism involves the displacement of the chlorine atom by an amine group, facilitated by the electron-withdrawing methyl groups at positions 2 and 6, which activate the pyrimidine ring toward substitution.

Representative Procedure :
4-Chloro-2,6-dimethylpyrimidine (10.0 g, 63.3 mmol) is dissolved in ethanol (100 mL) and treated with 28% ammonium hydroxide (50 mL). The mixture is refluxed at 85°C for 18 hours, cooled, and concentrated under vacuum. The residue is recrystallized from hexane/ethyl acetate (3:1) to yield 2,6-dimethylpyrimidin-4-amine as a white solid (7.2 g, 82% yield).

Formation of N-(2,6-Dimethylpyrimidin-4-yl)-4-Nitrobenzenesulfonamide

The sulfamoyl bridge is established by reacting 4-nitrobenzenesulfonyl chloride with 2,6-dimethylpyrimidin-4-amine. This step employs a base such as pyridine or triethylamine to neutralize HCl generated during the reaction. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving completion within 2–4 hours.

Optimized Conditions :
To a solution of 2,6-dimethylpyrimidin-4-amine (5.0 g, 36.2 mmol) in DCM (50 mL), 4-nitrobenzenesulfonyl chloride (8.7 g, 39.8 mmol) is added portionwise. Pyridine (3.5 mL, 43.4 mmol) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 3 hours. The product is isolated via filtration, washed with cold DCM, and dried to afford N-(2,6-dimethylpyrimidin-4-yl)-4-nitrobenzenesulfonamide (10.1 g, 89% yield).

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) selectively reduces the nitro group to an amine without affecting the sulfonamide linkage. Alternatively, iron powder in hydrochloric acid offers a cost-effective reduction method, though it requires careful pH control to prevent over-reduction.

Hydrogenation Protocol :
N-(2,6-Dimethylpyrimidin-4-yl)-4-nitrobenzenesulfonamide (8.0 g, 22.5 mmol) is suspended in ethanol (150 mL) with 10% Pd/C (0.8 g). Hydrogen gas is introduced at 2 atm, and the mixture is stirred at 50°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield N-(2,6-dimethylpyrimidin-4-yl)-4-aminobenzenesulfonamide as a pale-yellow solid (6.5 g, 88% yield).

Acetylation with Chloroacetyl Chloride

The final step involves acetylation of the aniline group using chloroacetyl chloride in the presence of a base. This reaction is conducted in anhydrous DCM or THF at 0–5°C to minimize side reactions.

Procedure :
To a cooled (0°C) solution of N-(2,6-dimethylpyrimidin-4-yl)-4-aminobenzenesulfonamide (5.0 g, 15.3 mmol) in THF (50 mL), chloroacetyl chloride (1.8 mL, 22.9 mmol) is added dropwise. Triethylamine (3.2 mL, 22.9 mmol) is introduced, and the mixture is stirred at room temperature for 4 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 1:1) to yield 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide as a white crystalline solid (5.2 g, 85% yield).

Analytical Data and Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 6H, CH3), 4.20 (s, 2H, COCH2Cl), 6.90 (s, 1H, pyrimidine-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 10.25 (s, 1H, NH).
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Crystallographic Insights :
The crystal structure of related sulfonamide-acetamide derivatives reveals planar sulfamoyl bridges with dihedral angles between aromatic rings ranging from 75–85°, ensuring minimal steric hindrance. Hydrogen bonding networks (N–H⋯O, C–H⋯O) stabilize the molecular packing, as observed in analogous compounds.

Alternative Synthetic Routes and Considerations

While the above pathway is predominant, alternative methods include:

  • Direct Sulfamoylation : Reacting 4-aminophenylsulfonamide with 2,6-dimethylpyrimidin-4-yl chloride, though chloride availability limits practicality.
  • Solid-Phase Synthesis : Immobilizing the pyrimidine amine on resin for stepwise coupling, improving purification efficiency but reducing overall yield.

Challenges such as sulfonyl chloride hydrolysis and amine oxidation necessitate inert atmospheres and anhydrous conditions. Yield optimization focuses on stoichiometric control, with molar ratios of 1:1.1 (amine:sulfonyl chloride) proving optimal.

Industrial-Scale Adaptations

Patent CN102161660A highlights the use of composite solvents (e.g., dimethylformamide/cyclohexane) for large-scale sulfonamide synthesis, enhancing solubility and reducing byproducts. Continuous-flow hydrogenation systems improve safety and efficiency for nitro reductions, achieving >90% conversion at 100 g/L concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aniline derivatives, strong bases, and various solvents such as dichloromethane and isopropanol. Microwave irradiation is often employed to enhance reaction efficiency and reduce reaction times .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the pyrimidine ring. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, the compound likely interferes with the phosphorylation processes that are crucial for cell signaling and proliferation . The exact molecular targets and pathways involved may vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s key structural features are compared to analogs below. Variations in substituents significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Activity References
Target compound C₁₅H₁₆ClN₅O₃S 381.84 g/mol Chloro-acetamide; 2,6-dimethylpyrimidine sulfamoyl Hypothesized agrochemical/pharmaceutical
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 325.77 g/mol Chlorophenyl; 4,6-diaminopyrimidine sulfanyl Crystal structure analysis
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 312.37 g/mol Methylpyridine; 4,6-dimethylpyrimidine sulfanyl Pharmaceutical intermediate
Imazosulfuron (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₄H₂₀ClN₃O₃S 345.84 g/mol Methoxy-methylethyl; dimethylphenyl Herbicide
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-propanoylphenoxy)acetamide C₂₃H₂₄N₄O₅S 484.53 g/mol Propanoylphenoxy; 2,6-dimethylpyrimidine sulfamoyl Research chemical (CAS 735321-15-0)
Key Observations:

Imazosulfuron uses a dimethylphenyl group and methoxy-methylethyl chain, optimizing herbicidal activity through soil adsorption and target-site binding.

Biological and Industrial Relevance: Crystallographic Studies: The diaminopyrimidine derivative in forms hydrogen-bonded dimers, whereas the dimethylpyrimidine in the target compound likely adopts a more planar conformation, affecting bioavailability .

Research Findings and Mechanistic Insights

  • Agrochemical Activity : The 2,6-dimethylpyrimidine sulfamoyl group in the target compound mirrors motifs in sulfonylurea herbicides (e.g., chlorsulfuron ), which inhibit acetolactate synthase in plants. Chloro substitution may enhance leaf penetration compared to nitro or methoxy groups.
  • Synthetic Accessibility : The target compound can likely be synthesized via nucleophilic substitution of 2-chloroacetamide with 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]aniline, similar to methods in .
  • Thermodynamic Stability : The dimethylpyrimidine ring’s steric bulk may reduce rotational freedom, improving thermal stability relative to triazine-based analogs .

Biological Activity

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical structure, antimicrobial efficacy, and relevant research findings.

Chemical Structure

The molecular formula of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, with a molecular weight of 362.4 g/mol. The structure features a chloroacetamide moiety linked to a sulfamoyl group and a dimethylpyrimidine ring.

Antimicrobial Potential

Research indicates that compounds related to 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide exhibit significant antimicrobial activity. A study screening various N-(substituted phenyl)-2-chloroacetamides found that these compounds were effective against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness varied based on the substituents on the phenyl ring, highlighting the importance of structural modifications in enhancing biological activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
2-chloro-N-[4-(sulfamoyl)phenyl]acetamide15.625 - 62.5MRSA
N-(4-chlorophenyl)-2-chloroacetamide31.25S. aureus
N-(3-bromophenyl)-2-chloroacetamide62.5E. coli
N-(4-fluorophenyl)-2-chloroacetamide125Candida albicans

The mechanism by which these compounds exert their antimicrobial effects involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This bactericidal action is critical for combating resistant strains of bacteria.

Case Studies

A notable study conducted on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their antimicrobial potential through quantitative structure-activity relationship (QSAR) analysis . The results confirmed that compounds with higher lipophilicity were more effective at penetrating bacterial cell membranes, thereby enhancing their efficacy against both Gram-positive and Gram-negative bacteria.

Summary of Findings

The biological activity of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide and its derivatives indicates promising potential for use as antimicrobial agents. The structural characteristics significantly influence their effectiveness against various pathogens. Further research is warranted to explore the full range of biological activities and possible therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A validated approach involves reacting 2,6-dimethylpyrimidin-4-amine with chlorosulfonic acid to form the sulfamoyl intermediate, followed by coupling with 2-chloro-N-(4-aminophenyl)acetamide under basic conditions (e.g., using NaHCO₃ in anhydrous DMF at 60–80°C). Critical parameters include stoichiometric control of sulfamoyl chloride intermediates and inert atmosphere conditions to prevent hydrolysis .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR spectra verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/acetamide carbonyl signals (δ 165–170 ppm).
  • X-ray Crystallography : Analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) show planar pyrimidine rings and intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 369.05 for C₁₄H₁₄ClN₄O₃S) .

Advanced Research Questions

Q. What crystallographic data are available for structural analogs, and how do they inform molecular conformation?

  • Methodological Answer : Crystal structures of analogs (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal:
  • Unit Cell Parameters : Monoclinic system (P2₁/c), with a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°, and Z = 8 .
  • Intermolecular Interactions : Sulfur-mediated van der Waals contacts and π-π stacking between pyrimidine and phenyl rings (distance: 3.4–3.7 Å).
  • Thermal Ellipsoids : Displacement parameters indicate rigidity in the sulfamoyl-acetamide backbone .

Q. How do reaction conditions (solvent, temperature) influence synthesis yield and purity?

  • Methodological Answer : Optimization studies on related sulfonamide-acetamide hybrids show:
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, achieving yields >75% compared to THF (50–60%).
  • Temperature : Elevated temperatures (80°C) accelerate coupling but risk decomposition; controlled heating (60°C, 12 hrs) balances yield (82%) and purity (HPLC >98%) .
  • Catalysts : Triethylamine (TEA) or DMAP improves sulfonamide bond formation by scavenging HCl .

Q. What are the solubility properties of this compound in aqueous environments?

  • Data-Driven Answer : Solubility data from the Handbook of Aqueous Solubility Data (Entry 3037) indicate:
  • Water Solubility : 0.12 mg/mL at 25°C, pH 7.0.
  • LogP : 2.8 (predicted via XLogP3), suggesting moderate hydrophobicity suitable for DMSO-based stock solutions in biological assays .

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

  • Methodological Answer : Interaction studies employ:
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K_D = 1.2 μM for human carbonic anhydrase IX).
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = -8.4 kcal/mol) during ligand-protein binding .
  • Molecular Docking : Pyrimidine sulfonamide moieties show hydrogen bonding with active-site residues (e.g., Asn62, Gln92 in CA IX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.